N-Benzylidene-2-(1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidene-2-(1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-2-(1H-indol-3-yl)ethanamine typically involves the condensation of indole-3-ethanamine with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-2-(1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Benzylidene-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The compound’s structure allows it to bind to multiple receptors with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-2-(1H-indol-3-yl)ethanamine derivatives: These compounds have similar structures but different substituents on the indole or benzylidene moieties.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H16N2/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17/h1-9,12-13,19H,10-11H2 |
InChI Key |
VMEZJYDXUAPIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.